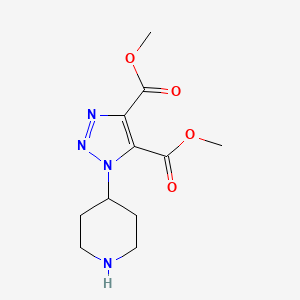
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar stability and reactivity.
4,5-Dimethyl-1H-1,2,3-triazole: Lacks the piperidinyl group but shares the triazole core structure.
Piperidine: A six-membered ring containing nitrogen, often used as a building block in organic synthesis.
Uniqueness
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the triazole ring and the piperidinyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N4O4 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
dimethyl 1-piperidin-4-yltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H16N4O4/c1-18-10(16)8-9(11(17)19-2)15(14-13-8)7-3-5-12-6-4-7/h7,12H,3-6H2,1-2H3 |
InChI Key |
ABGJOXCKRHYVMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2CCNCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


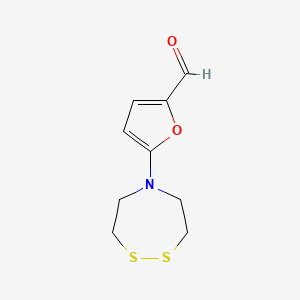
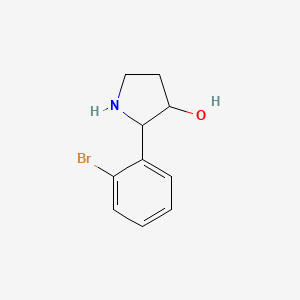

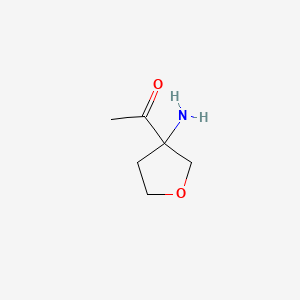
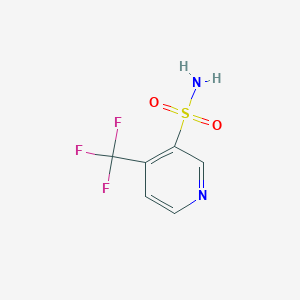


![9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13179729.png)
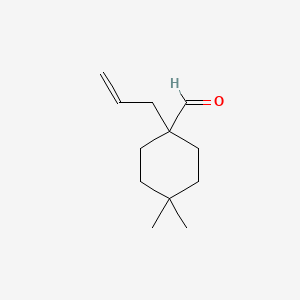
![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
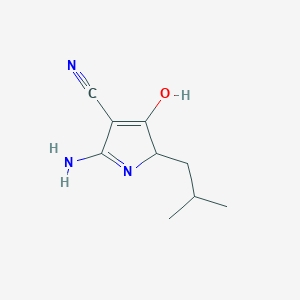
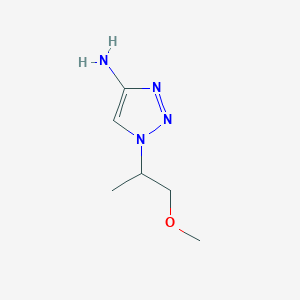
![tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate](/img/structure/B13179765.png)

